

Application Notes and Protocols: Iridium-Catalyzed Synthesis of Pyrrolidines from Lactams

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Compound of Interest

Compound Name: Pyrrolidine-2-carboxamide

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This document provides detailed application notes and protocols for the iridium-catalyzed synthesis of pyrrolidines from lactams. This method offers a robust and versatile approach to constructing highly substituted pyrrolidine cores, which are prevalent motifs in numerous natural products and pharmaceuticals. The reaction proceeds via an iridium-catalyzed reductive generation of an azomethine ylide from a lactam, followed by a [3+2] dipolar cycloaddition with a suitable dipolarophile.

Introduction

The synthesis of functionalized pyrrolidines is a significant focus in organic chemistry and drug discovery. Traditional methods often require harsh reaction conditions or multi-step sequences. The iridium-catalyzed approach described herein, primarily based on the work of Yamazaki et al., utilizes Vaska's complex ($[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$) as a catalyst and tetramethyldisiloxane (TMDS) as a mild reducing agent to facilitate the conversion of lactams into valuable pyrrolidine structures under gentle conditions.^{[1][2]} This methodology is distinguished by its operational simplicity, broad substrate scope, and high diastereoselectivity.^{[1][2][3]}

Reaction Principle

The core of this synthetic strategy involves two key steps occurring in a single pot:

- **Reductive Generation of Azomethine Ylide:** The iridium catalyst, in the presence of the silane reductant, facilitates the partial reduction of the lactam carbonyl group. Subsequent elimination generates a reactive azomethine ylide intermediate.
- **[3+2] Dipolar Cycloaddition:** The in situ-generated azomethine ylide then undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene (dipolarophile) to furnish the desired polysubstituted pyrrolidine ring system.

Data Presentation

The following tables summarize the quantitative data for the iridium-catalyzed synthesis of pyrrolidines from various lactam precursors and dipolarophiles, as reported by Yamazaki et al.

Table 1: Iridium-Catalyzed [3+2] Cycloaddition of Lactams and Dipolarophiles

Entry	Lactam Substrate	Dipolarophile	Product	Yield (%)	Diastereomeric Ratio (d.r.)
1	N-Benzoyl-2-pyrrolidinone	Methyl acrylate	Methyl (2S,5R)-1-benzoyl-5-phenylpyrrolidine-2-carboxylate	75	>20:1
2	N-Acetyl-2-pyrrolidinone	Methyl acrylate	Methyl (2S,5R)-1-acetyl-5-phenylpyrrolidine-2-carboxylate	68	>20:1
3	N-Boc-2-pyrrolidinone	N-Phenylmaleimide	(3aR,6aS)-1-tert-Butyl 2-phenyl-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione	82	>20:1
4	N-Cbz-2-pyrrolidinone	Dimethyl fumarate	Dimethyl (2R,3S,5S)-1-(benzyloxycarbonyl)-5-phenylpyrrolidine-2,3-dicarboxylate	71	10:1
5	N-Benzoyl-2-piperidone	Methyl acrylate	Methyl (2S,6R)-1-benzoyl-6-	65	>20:1

phenylpiperidi
ne-2-
carboxylate

Data extracted from Yamazaki et al., ACS Catalysis, 2021.

Experimental Protocols

This section provides a detailed methodology for a representative iridium-catalyzed synthesis of a pyrrolidine derivative from a lactam.

General Procedure for the Iridium-Catalyzed Reductive [3+2] Cycloaddition

Materials:

- Lactam substrate (e.g., N-Benzoyl-2-pyrrolidinone)
- Dipolarophile (e.g., Methyl acrylate)
- Vaska's complex ($[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$)
- Tetramethyldisiloxane (TMDS)
- Anhydrous toluene
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

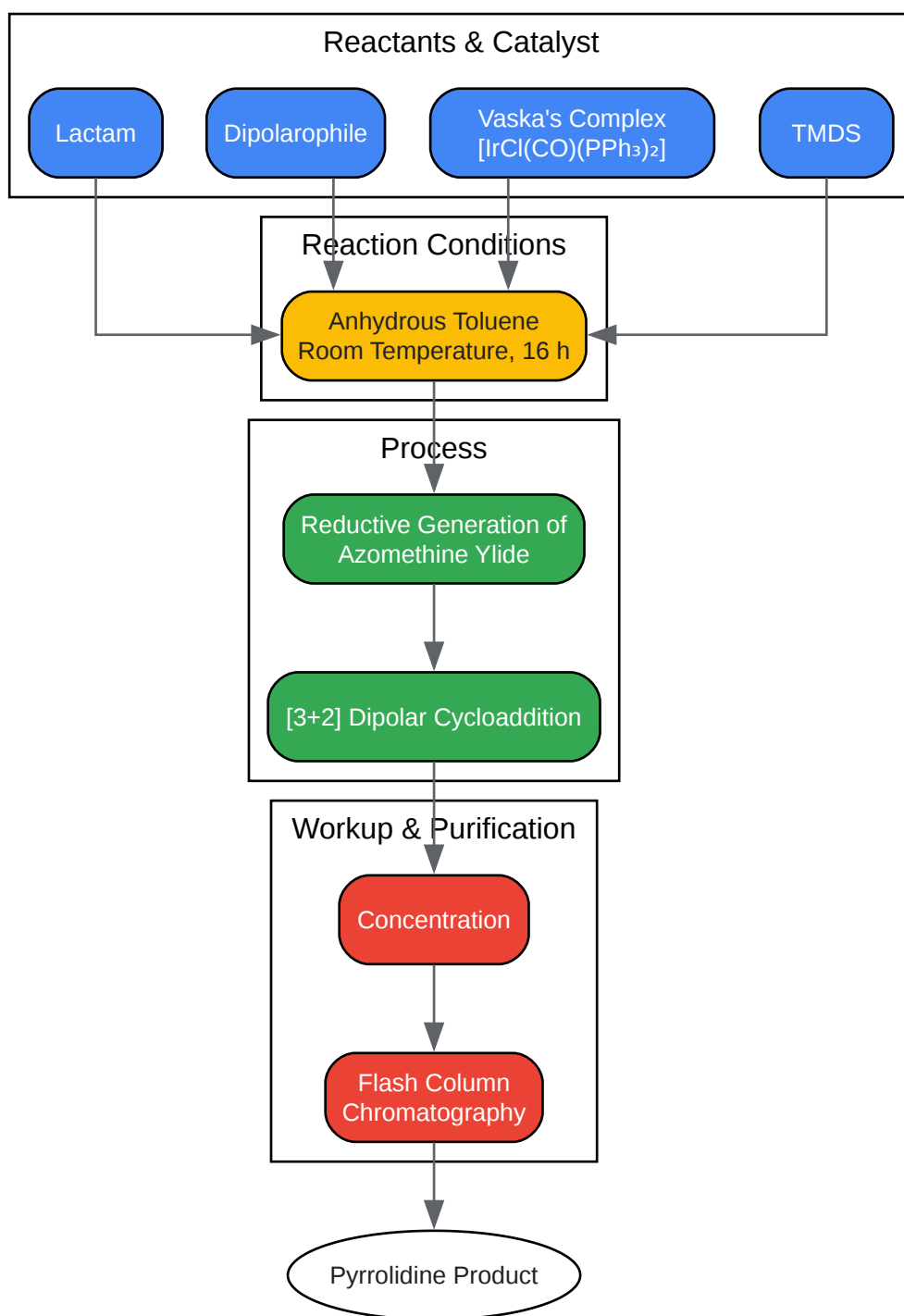
Protocol:

- To a flame-dried Schlenk tube under an inert atmosphere, add the lactam substrate (0.25 mmol, 1.0 equiv), Vaska's complex (0.0025 mmol, 0.01 equiv), and a magnetic stir bar.
- Add anhydrous toluene (1.0 mL) to the Schlenk tube.
- To the resulting mixture, add the dipolarophile (0.5 mmol, 2.0 equiv) followed by tetramethyldisiloxane (TMDS, 0.5 mmol, 2.0 equiv) via syringe.
- Seal the Schlenk tube and stir the reaction mixture at room temperature for 16 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine product.
- Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the iridium-catalyzed synthesis of pyrrolidines from lactams.

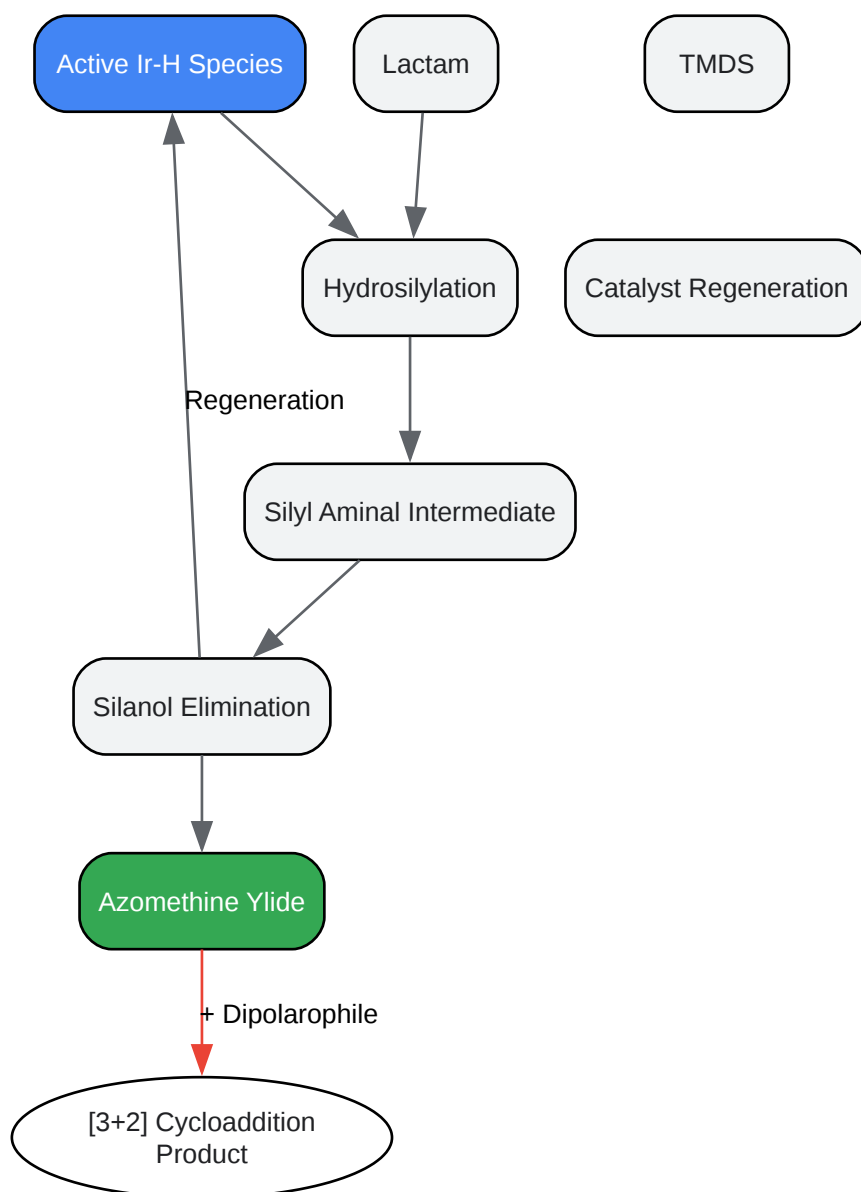


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Caption: General workflow for the iridium-catalyzed synthesis of pyrrolidines.

Catalytic Cycle

The following diagram depicts a simplified proposed catalytic cycle for the iridium-catalyzed reduction of a lactam to an azomethine ylide.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. iris.unife.it [iris.unife.it]
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